2,3-Phenazinediol

Description

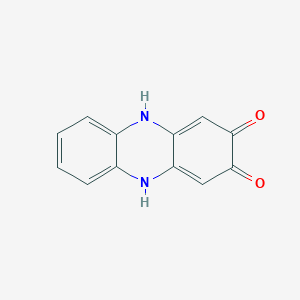

Structure

3D Structure

Properties

IUPAC Name |

phenazine-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPLITJCYDVORW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2,3-Dihydroxyphenazine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds with a diverse range of biological and electrochemical properties. Among them, 2,3-dihydroxyphenazine (2,3-DHP) serves as a crucial synthetic precursor for novel pharmaceuticals, a key component in the development of photosensitizers, and a subject of study in materials science, particularly for applications like redox flow batteries.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 2,3-dihydroxyphenazine. By elucidating the causality behind experimental choices, this document serves not only as a protocol but as an instructional resource for scientists engaged in organic synthesis and drug discovery. We present a streamlined microwave-assisted synthesis followed by a multi-technique analytical workflow, including HPLC, Mass Spectrometry, NMR, UV-Vis, and FTIR spectroscopy, to ensure the unambiguous identification and purity assessment of the target compound.

Introduction to 2,3-Dihydroxyphenazine

The phenazine scaffold, a linear tricyclic system composed of two benzene rings fused to a central pyrazine ring, is a privileged structure in medicinal chemistry and materials science.[3] Naturally occurring and synthetic phenazine derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4]

2,3-Dihydroxyphenazine (also known as phenazine-2,3-diol) is a key derivative distinguished by the presence of two hydroxyl groups on one of the terminal benzene rings. This substitution pattern imparts several important properties:

-

Acidity: The phenolic hydroxyl groups allow for deprotonation, making the molecule's solubility and electronic properties pH-dependent.

-

Chelating Ability: The ortho-dihydroxy arrangement provides a potential binding site for metal ions.

-

Redox Activity: The phenazine core is inherently redox-active, and the hydroxyl groups modulate its electrochemical potential.

Given its utility as a building block for more complex molecules, such as water-soluble photosensitizers and potential anticancer agents, a reliable and well-documented protocol for its synthesis and characterization is essential for researchers in the field.[2][5][6] This guide aims to provide that benchmark.

Synthesis: A Microwave-Assisted Approach

The synthesis of 2,3-dihydroxyphenazine is achieved through a condensation reaction between catechol (1,2-dihydroxybenzene) and o-phenylenediamine. The use of microwave irradiation offers a significant advantage over conventional heating by providing rapid, uniform energy transfer, which drastically reduces reaction times and often leads to cleaner product profiles.

Principle of the Reaction

The reaction proceeds via a double condensation mechanism. The ortho-diamine acts as a dinucleophile, reacting with the ortho-diol (which can be viewed as being in equilibrium with its oxidized quinone form under the reaction conditions) to form the central pyrazine ring, ultimately yielding the stable, aromatic phenazine system.

Materials and Reagents

-

Catechol (1,2-Dihydoxybenzene), ≥99% purity

-

o-Phenylenediamine, ≥99.5% purity

-

Deionized Water

-

2 M Aqueous Sodium Hydroxide (NaOH)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA), ≥99%

Detailed Experimental Protocol

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine catechol (0.3 g, 2.8 mmol) and o-phenylenediamine (0.3 g, 2.8 mmol).

-

Rationale: Using equimolar amounts of reactants ensures the most efficient conversion to the desired product. No solvent is required for this melt reaction, simplifying the procedure.

-

-

Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to 210 °C and hold for 15 minutes.[7]

-

Rationale: The high temperature is necessary to drive the condensation and dehydration steps. Microwave heating ensures the target temperature is reached quickly and maintained uniformly throughout the solid melt.

-

-

Initial Work-up: After the reaction is complete, allow the vial to cool to room temperature. The solidified dark brown or black melt is the crude product.[2]

-

Aqueous Wash: Add approximately 10 mL of deionized water to the vial. Break up the solid using a spatula and stir vigorously for 10-15 minutes. Collect the insoluble solid by vacuum filtration, washing the filter cake several times with additional water.

-

Rationale: This step removes any unreacted starting materials (which have some water solubility) and other water-soluble impurities. The crude product contains both the desired 2,3-dihydroxyphenazine and non-hydroxylated phenazine as a significant byproduct.[7]

-

Caption: Workflow for the analytical characterization of 2,3-DHP.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is used to separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. For purity analysis, a single, sharp peak is indicative of a pure compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 254 nm and 365 nm. [8] * Sample Preparation: Dissolve a small amount of the final product in methanol or DMSO.

-

-

Expected Results: A single major peak with >95% purity by peak area. The retention time is characteristic of the compound under the specific chromatographic conditions.

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and elemental composition.

-

Protocol:

-

Ionization Method: Electrospray Ionization (ESI), negative ion mode.

-

Analysis: High-resolution mass spectrometry (HRMS) (e.g., on a TOF or Orbitrap instrument).

-

Sample Preparation: Infuse a dilute solution of the compound in methanol directly into the source.

-

-

Expected Results: The molecular formula of 2,3-DHP is C₁₂H₈N₂O₂ with a monoisotopic mass of 212.0586 Da. [9]In negative ion mode, the primary observed ion will be the deprotonated molecule [M-H]⁻.

-

Expected Ion (HRMS): m/z = 211.0513. [1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C), providing detailed information about the molecular structure and connectivity.

-

Protocol:

-

Solvent: DMSO-d₆ is the preferred solvent as it solubilizes the compound and allows for the observation of the exchangeable hydroxyl protons.

-

Instrument: 400 MHz or higher field strength spectrometer.

-

-

Expected Results:

-

¹H NMR: Due to the C₂ᵥ symmetry of the molecule, the spectrum will be relatively simple. One would expect to see signals corresponding to the six aromatic protons. The two protons on the dihydroxy-substituted ring will be in a different chemical environment from the four protons on the unsubstituted ring. The two hydroxyl protons will likely appear as a broad singlet.

-

¹³C NMR: Based on the molecule's symmetry, six unique carbon signals are expected in the aromatic region (typically 100-160 ppm).

-

UV-Visible (UV-Vis) Spectroscopy

-

Principle: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The resulting spectrum is a characteristic fingerprint. [10]* Protocol:

-

Solvent: Methanol or Ethanol.

-

Procedure: Record a spectrum from 200 to 800 nm in a quartz cuvette. To observe the effect of deprotonation, a second spectrum can be run after adding a drop of dilute NaOH.

-

-

Expected Results: Phenazine derivatives are known for their strong absorbance. Expect intense absorption bands (π→π) in the UV region and characteristic, broader bands at longer wavelengths (n→π and intramolecular charge transfer) extending into the visible spectrum, giving the compound its color. [5][11]Upon addition of base, the formation of the phenoxide ion should result in a bathochromic (red) shift of the long-wavelength absorption maxima. [6]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.

-

Protocol:

-

Method: Attenuated Total Reflectance (ATR) or preparation of a KBr pellet.

-

-

Expected Results:

-

~3200-3500 cm⁻¹: Broad peak characteristic of the O-H stretching of the phenolic groups.

-

~3000-3100 cm⁻¹: Sharp peaks from aromatic C-H stretching.

-

~1580-1620 cm⁻¹: Strong absorptions from C=C and C=N stretching within the aromatic rings.

-

~1200-1300 cm⁻¹: Strong peak corresponding to C-O stretching of the phenol.

-

Data Summary

The following table summarizes the expected characterization data for a successfully synthesized and purified sample of 2,3-dihydroxyphenazine.

| Property / Technique | Expected Result |

| Appearance | Very dark brown to black solid [2] |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.20 g/mol [9] |

| Melting Point | 249-251 °C [2] |

| HRMS (ESI⁻) | [M-H]⁻ calculated: 211.0513; found: 211.05 ± 0.005 |

| ¹H NMR (DMSO-d₆) | Signals in the aromatic region (~7.0-8.5 ppm); broad OH signal |

| UV-Vis (Methanol) λₘₐₓ | Multiple maxima; expect significant peaks ~250-450 nm [5][8] |

| FTIR (cm⁻¹) | ~3300 (br, O-H), ~1600 (C=N, C=C), ~1250 (C-O) |

Safety Precautions

-

Reagents: o-Phenylenediamine is toxic and a suspected mutagen. Catechol is harmful if swallowed or in contact with skin. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.

-

Reaction: The microwave reaction involves high temperatures and pressures. Use only certified microwave reaction vials and operate the instrument according to the manufacturer's safety guidelines.

-

General: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide has detailed a robust and efficient microwave-assisted method for the synthesis of 2,3-dihydroxyphenazine. The outlined purification strategy effectively leverages the acidic nature of the target compound to isolate it from the primary byproduct. Furthermore, the comprehensive characterization workflow, employing a combination of chromatographic and spectroscopic techniques, provides a self-validating system to rigorously confirm the structure, identity, and purity of the final product. By understanding the principles behind each step, researchers can confidently produce and validate high-quality 2,3-dihydroxyphenazine for applications in drug discovery, materials science, and beyond.

References

Click to expand

-

Higashino, T., et al. (2023). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. Retrieved from [Link]

-

Jin, S., et al. (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. OSTI.GOV. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-1,4-phenazinedione. PubChem. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575). Retrieved from [Link]

-

Ciura, K., et al. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Phenazinediol. PubChem. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]

-

Higashino, T., et al. (n.d.). Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. Retrieved from [Link]

-

van der Westhuizen, D., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC based detection of phenazine produced by P. chlororaphis PA23. Retrieved from [Link]

-

ResearchGate. (2009). Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis. Retrieved from [Link]

-

Unknown. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]

- 3. NP-MRD: Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575) [np-mrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]

- 6. futaba-zaidan.org [futaba-zaidan.org]

- 7. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ethz.ch [ethz.ch]

- 11. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones [mdpi.com]

redox potential and electrochemical behavior of 2,3-Phenazinediol

An In-Depth Technical Guide to the Redox Potential and Electrochemical Behavior of 2,3-Phenazinediol

Authored by: Gemini, Senior Application Scientist

Abstract

Phenazines, a class of nitrogen-containing heterocyclic compounds, are distinguished by their rich redox chemistry and diverse biological activities, making them pivotal in fields ranging from medicinal chemistry to energy storage.[1][2] This guide provides a comprehensive technical exploration of this compound (also known as 2,3-dihydroxyphenazine), a key derivative whose electrochemical properties are of significant interest to researchers, scientists, and drug development professionals. We will dissect its core redox mechanisms, the profound influence of environmental pH, and the kinetic nuances of its electron transfer processes. This document is structured to serve as a self-validating reference, grounding theoretical claims in established experimental protocols and providing actionable insights for laboratory application.

Introduction: The Significance of the Phenazine Scaffold

The phenazine core structure, a dibenzo-annulated pyrazine ring, is a privileged scaffold in nature and synthetic chemistry.[1][3] Found as secondary metabolites in microorganisms like Pseudomonas and Streptomyces, natural phenazines exhibit a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their utility extends to material science, where phenazine derivatives are being aggressively investigated as high-performance organic materials for redox flow batteries, a promising technology for large-scale energy storage.[4][5]

The electrochemical behavior of phenazines is central to their function. They are capable of undergoing reversible redox reactions, acting as electron shuttles in biological systems and as charge carriers in electrochemical cells.[6] The introduction of substituents onto the phenazine ring, such as hydroxyl (-OH) groups, profoundly modulates these electronic properties. Hydroxyphenazines are particularly noteworthy; the electron-donating nature of the -OH group can significantly lower the redox potential and influence the reaction kinetics.[4][7] this compound, the focus of this guide, is an exemplar of this class, offering a unique combination of redox activity and potential for chemical functionalization.[8][9]

Core Redox Mechanism of this compound

In aqueous media, the electrochemical behavior of this compound is characterized by a highly reversible, pH-dependent, two-electron, two-proton (2e⁻/2H⁺) redox couple. This process is analogous to that of quinones and other phenazine derivatives.[10][11] The molecule accepts two electrons and two protons to transform from its oxidized quinonoid form to its reduced hydroquinonoid form, 5,10-dihydro-2,3-phenazinediol.

The overall reaction can be depicted as:

This compound (Oxidized) + 2H⁺ + 2e⁻ ⇌ 5,10-dihydro-2,3-phenazinediol (Reduced)

This proton-coupled electron transfer (PCET) mechanism is fundamental to its function in both biological and electrochemical systems.[10] The stability of both the oxidized and reduced species contributes to the high electrochemical reversibility, a desirable trait for applications like rechargeable batteries and reusable sensors.

Caption: Reversible 2-electron, 2-proton redox mechanism of this compound.

The Critical Role of pH in Modulating Redox Potential

The involvement of protons in the redox reaction dictates that the formal potential (E°') of this compound is highly dependent on the pH of the electrolyte. This relationship can be described by the Nernst equation. For a 2e⁻/2H⁺ process, the potential shifts by approximately -59 mV per pH unit at room temperature.[12]

This pH dependency is a critical experimental parameter. The electrochemical behavior of phenazine derivatives has been scrutinized over wide pH ranges (e.g., 1.2 to 12.8) using various voltammetric techniques.[12][13] Such studies reveal that the stability of the molecule and the precise redox potential can be tuned by adjusting the acidity or alkalinity of the medium. For instance, in alkaline solutions, deprotonation of the hydroxyl groups can occur, leading to a different potential-pH relationship. The pKa values of the molecule can often be determined from the inflection points in a plot of peak potential versus pH.[12]

This tunability is a powerful tool for researchers. In drug development, it can help predict the molecule's behavior in different physiological compartments. In materials science, it allows for the fine-tuning of battery voltages by simply altering the electrolyte pH.[14]

Quantitative Data: Redox Potentials of Dihydroxyphenazine (DHP) Isomers

The exact position of the hydroxyl groups on the phenazine ring influences the redox potential. While specific, comprehensive data for the 2,3-isomer across a wide pH range is consolidated from multiple studies, analysis of various DHP isomers provides critical insight. Studies on different isomers highlight that substitution at the 2, 3, 7, and 8 positions can lead to instability, whereas substitution at the 1, 4, 6, and 9 positions tends to yield more stable derivatives.[5][15]

| Compound | Redox Potential (V vs. Ag/AgCl) | Electrolyte | Source |

| Dihydroxyphenazine (DHP) | E°' lowered by 0.2 V vs. Phenazine | Aqueous | [7] |

| Phenazine Derivative (M1) | -0.67 | 1.0 M NaCl | [14] |

| Phenazine Derivative (M1) | -0.85 | 1.0 M KOH | [14] |

| Phenazine Derivative (M1) | -0.26 and 0.05 | 1.0 M H₂SO₄ | [14] |

| DHP Isomers (general) | Varies with substitution pattern | 1 M NaOH | [16] |

Note: The potentials listed are for various dihydroxyphenazine derivatives and illustrate the range and pH dependence. The exact potential for this compound should be determined empirically under specific experimental conditions.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating the electrochemical behavior of redox-active molecules like this compound.[13][17] It provides a wealth of information, including the formal redox potential, the number of electrons transferred, and the electron transfer kinetics.

Causality Behind Experimental Choices

-

Three-Electrode Setup: A three-electrode system is essential to accurately measure the potential of the working electrode without drawing significant current through the reference electrode, which would alter its stable potential.

-

Supporting Electrolyte: An inert supporting electrolyte (e.g., KCl, NaOH) is required at a high concentration (~0.1 M or higher) to minimize solution resistance (iR drop) and ensure that ions, not the analyte, are the primary charge carriers in the bulk solution.[17]

-

Inert Atmosphere: Purging the solution with an inert gas (N₂ or Ar) is critical to remove dissolved oxygen. Oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.

-

Varying Scan Rate: Analyzing the voltammetric response at different scan rates allows for the determination of whether the process is diffusion-controlled (as expected for a soluble species) and to assess the kinetics of electron transfer (reversibility).

Step-by-Step Methodology

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration of this compound (e.g., 1-5 mM) in the chosen aqueous buffer or electrolyte solution (e.g., 0.1 M phosphate buffer at pH 7.0). Ensure complete dissolution.

-

-

Electrochemical Cell Assembly:

-

Use a standard three-electrode cell.

-

Working Electrode (WE): A polished glassy carbon electrode (GCE) is a common choice. Polish it sequentially with alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, rinse thoroughly with deionized water, and sonicate to remove any adhered particles.

-

Reference Electrode (RE): An Ag/AgCl electrode is standard for aqueous systems. Ensure its filling solution is topped up and free of air bubbles.[17]

-

Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode, completing the circuit.[17]

-

-

Deoxygenation:

-

Immerse the electrodes in the analyte solution.

-

Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen re-entry.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window. For this compound in a neutral solution, a scan from approximately +0.2 V to -0.8 V (vs. Ag/AgCl) should be sufficient to observe the redox couple.

-

Set the initial scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Data Acquisition and Analysis:

-

Record the resulting voltammogram (current vs. potential).

-

Identify the anodic (oxidation) peak potential (Epa) and cathodic (reduction) peak potential (Epc).

-

Calculate the formal potential: E°' = (Epa + Epc) / 2 .

-

Determine the peak separation: ΔEp = Epa - Epc . For a reversible one-electron process, ΔEp ≈ 59/n mV (where n is the number of electrons). For the 2e⁻ process of this compound, a reversible system will show a ΔEp of approximately 29.5 mV.

-

Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate kinetics and diffusion control.

-

Caption: Experimental workflow for cyclic voltammetry analysis of this compound.

Applications and Future Directions

The unique electrochemical profile of this compound makes it a molecule of interest for several advanced applications:

-

Drug Development: As many drugs exert their effects through redox mechanisms, understanding the electrochemical behavior of phenazine scaffolds is crucial. They can serve as lead compounds for developing novel anticancer, antibacterial, or antiparasitic agents.[18][19] The redox potential influences their ability to generate reactive oxygen species or interfere with cellular electron transport chains.[6]

-

Redox Flow Batteries: The high reversibility and tunable potential of hydroxyphenazines make them excellent candidates for anolytes (negative electrolytes) in aqueous organic redox flow batteries.[5][15] Research focuses on further functionalizing the phenazine core to enhance solubility and long-term stability.[4][14]

-

Biosensors: The well-defined electrochemical response can be exploited to develop sensors for various analytes, where the phenazine acts as a redox mediator to shuttle electrons between an enzyme and an electrode surface.

Conclusion

This compound is a paradigmatic example of a redox-active heterocyclic compound whose function is intrinsically linked to its electrochemical properties. Its reversible, pH-dependent 2e⁻/2H⁺ redox behavior provides a versatile platform for applications spanning from medicine to materials science. A thorough understanding of its electrochemistry, best probed through techniques like cyclic voltammetry, is essential for any researcher seeking to harness the potential of this important molecular scaffold. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, ensuring that experimental design is both efficient and mechanistically informed.

References

- Modification and Electrochemical Performance of Phenazine based Electrode Materials. (n.d.). IOP Conference Series: Earth and Environmental Science.

-

Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. (2022). MDPI. [Link]

-

Detailed Electrochemical Probing of the pH Dependent Redox Behavior of 1-methoxyphenazine. (2013). ResearchGate. [Link]

-

New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). Sustainable Energy & Fuels. [Link]

-

New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). Sustainable Energy & Fuels. [Link]

- Phenazine-based compounds and use thereof as redox flow battery electrolyte. (2021).

-

A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023). PubMed. [Link]

-

NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa. (2019). PubMed Central. [Link]

-

Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (2020). OSTI.GOV. [Link]

-

Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Features. (2022). ChemRxiv. [Link]

-

Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (2022). ACS Omega. [Link]

-

Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). Organic & Biomolecular Chemistry. [Link]

-

Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (2020). Journal of Materials Chemistry A. [Link]

-

pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. (2015). ResearchGate. [Link]

-

pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. (2014). Semantic Scholar. [Link]

-

(Left) Dependence of the redox potential of the parent phenazine on the... (2020). ResearchGate. [Link]

-

Redox potentials of various phenazines. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (2023). Organic & Biomolecular Chemistry. [Link]

-

A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. (2023). ResearchGate. [Link]

- Synthesis method of phenazine-2,3-diamine hydrochloride. (n.d.).

-

Preparation of 1,3-dihydroxyphenazine. (2025). PNNL. [Link]

-

Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2022). PMC. [Link]

-

Cyclic voltammograms of selected phenazine derivatives CV curves of... (2020). ResearchGate. [Link]

-

Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (2015). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Synthetic routes for phenazines: an overview. (n.d.). Semantic Scholar. [Link]

-

Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). PubMed Central. [Link]

-

Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2022). MDPI. [Link]

-

Phenazine heterocycles that demonstrate biological activities, including FDA-approved clofazimine. (2023). ResearchGate. [Link]

-

2,3-Dihydroxy-1,4-phenazinedione. (n.d.). PubChem. [Link]

-

Phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins: Part II. Structure-activity relationship studies. (2006). PubMed. [Link]

-

On the Association and Structure of Radicals Derived from Dipyridil[3,2- a :2'3'- c ]phenazine. Contrast between the Electrochemical, Radiolytic, and Photochemical Reduction Processes. (n.d.). ResearchGate. [Link]

-

Fused aryl-phenazines: scaffold for the development of bioactive molecules. (2014). PubMed. [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities | MDPI [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. futaba-zaidan.org [futaba-zaidan.org]

- 9. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries [mdpi.com]

- 15. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]

- 19. Fused aryl-phenazines: scaffold for the development of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Activity of 2,3-Dihydroxyphenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the antioxidant properties of 2,3-dihydroxyphenazine, a heterocyclic aromatic compound of significant interest. The document delineates the fundamental principles of its antioxidant action, rooted in its distinct chemical structure. It offers detailed, field-proven methodologies for the robust evaluation of its antioxidant capacity, encompassing both in vitro and in vivo models. Each protocol is presented with an emphasis on experimental causality and self-validating systems to ensure scientific integrity. This guide is designed to be an authoritative resource, integrating technical accuracy with practical insights to support the research and development of novel antioxidant-based therapeutics.

Introduction: The Significance of 2,3-Dihydroxyphenazine as an Antioxidant

Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, are recognized for their diverse pharmacological activities.[1] Among these, 2,3-dihydroxyphenazine (also known as phenazine-2,3-diol) has emerged as a molecule of interest due to its potential antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1]

The unique electronic and structural characteristics of 2,3-dihydroxyphenazine, particularly the presence of hydroxyl groups on the phenazine core, suggest a strong capacity for radical scavenging and metal chelation. This guide will delve into the scientific underpinnings of this potential and provide the technical framework for its rigorous evaluation.

Physicochemical Properties and Synthesis of 2,3-Dihydroxyphenazine

A thorough understanding of the physicochemical properties of 2,3-dihydroxyphenazine is crucial for its application in biological systems.

Chemical Structure and Properties

-

Molecular Formula: C₁₂H₈N₂O₂[2]

-

Molecular Weight: 212.21 g/mol [2]

-

Appearance: Typically a solid.

-

Melting Point: 249-251 °C[2]

-

Structure: The core structure consists of a linear tricyclic system with two benzene rings fused to a central pyrazine ring.[3] The key feature for its antioxidant activity is the presence of two hydroxyl (-OH) groups at the 2 and 3 positions.

Synthesis of 2,3-Dihydroxyphenazine

Several synthetic routes to 2,3-dihydroxyphenazine and its derivatives have been reported. A common laboratory-scale synthesis involves the condensation reaction of 1,2-dihydroxybenzene (catechol) with 1,2-phenylenediamine.[4]

Synthetic Workflow Diagram:

Caption: General synthesis scheme for 2,3-dihydroxyphenazine.

Step-by-Step Synthesis Protocol:

-

Reactant Mixing: Combine equimolar amounts of 1,2-dihydroxybenzene and 1,2-phenylenediamine in a suitable reaction vessel, such as a microwave vial.[4]

-

Heating: Heat the mixture to a high temperature (e.g., 210°C) for a specified time (e.g., 15 minutes).[4] The reaction proceeds as a melt.

-

Cooling and Initial Wash: Allow the solidified melt to cool to room temperature. Wash the solid product several times with water to remove water-soluble impurities.[4]

-

Purification: The resulting insoluble product will likely be a mixture of phenazine and 2,3-dihydroxyphenazine.[4] Further purification can be achieved by washing with an aqueous sodium hydroxide solution to isolate the desired phenazine derivative.[4]

-

Characterization: Confirm the identity and purity of the synthesized 2,3-dihydroxyphenazine using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and absorption spectroscopy.

Mechanisms of Antioxidant Action

The antioxidant activity of 2,3-dihydroxyphenazine is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups and to chelate pro-oxidant metal ions.

Signaling Pathway of Antioxidant Action:

Caption: Key antioxidant mechanisms of 2,3-dihydroxyphenazine.

The presence of hydroxyl groups on the aromatic ring system allows for the donation of a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenazine radical is stabilized by resonance, making the initial hydrogen donation energetically favorable. Furthermore, the ortho-dihydroxy configuration can act as a bidentate ligand, effectively chelating metal ions like iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5]

In Vitro Evaluation of Antioxidant Activity

A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of 2,3-dihydroxyphenazine.[6] These assays are based on different chemical principles and provide complementary information.

Radical Scavenging Assays

These assays directly measure the ability of the compound to scavenge synthetic free radicals.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[6][7]

-

Step-by-Step Protocol:

-

Prepare a stock solution of 2,3-dihydroxyphenazine in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the different concentrations of the 2,3-dihydroxyphenazine solution (and a solvent blank).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

-

Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺, causing a decolorization of the solution, which is monitored spectrophotometrically.[8][9]

-

Step-by-Step Protocol:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of 2,3-dihydroxyphenazine.

-

Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Use Trolox or ascorbic acid as a positive control.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Reducing Power Assays

These assays measure the ability of a compound to donate an electron.

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[6][8]

-

Step-by-Step Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of 2,3-dihydroxyphenazine.

-

Add a small volume of each dilution to a fixed volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known reducing agent, such as FeSO₄ or Trolox.

-

Express the results as Trolox equivalents (TE) or in terms of the concentration of the compound that produces a specific absorbance change.

-

Metal Chelating Assay

-

Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine can form a complex with Fe²⁺, resulting in a red-colored solution. If an antioxidant can chelate Fe²⁺, it will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the red color.[5]

-

Step-by-Step Protocol:

-

Prepare a series of dilutions of 2,3-dihydroxyphenazine.

-

Add a small volume of each dilution to a solution of FeCl₂ (e.g., 2 mM).

-

Initiate the reaction by adding a solution of ferrozine (e.g., 5 mM).

-

Shake the mixture vigorously and incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance at 562 nm.

-

Use EDTA as a positive control.

-

Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation and the IC₅₀ value.

-

Summary of In Vitro Antioxidant Activity Data:

| Assay | Principle | Endpoint | Positive Control |

| DPPH Scavenging | Hydrogen atom donation | IC₅₀ | Ascorbic acid, Trolox |

| ABTS Scavenging | Hydrogen/electron donation | IC₅₀, TEAC | Trolox |

| FRAP | Electron donation | Absorbance, TE | FeSO₄, Trolox |

| Metal Chelating | Fe²⁺ chelation | IC₅₀ | EDTA |

In Vivo Evaluation of Antioxidant Activity

While in vitro assays are crucial for initial screening, in vivo studies are necessary to confirm the antioxidant activity of 2,3-dihydroxyphenazine in a biological system. These studies typically involve inducing oxidative stress in an animal model and then assessing the protective effects of the compound.

Animal Models of Oxidative Stress

Commonly used models include:

-

Chemically-induced oxidative stress: Administration of pro-oxidants like carbon tetrachloride (CCl₄), paraquat, or doxorubicin.

-

Disease models: Using animal models of diseases associated with oxidative stress, such as diabetes (induced by streptozotocin) or neurodegenerative diseases.

Biomarkers of Oxidative Stress

After treatment with 2,3-dihydroxyphenazine, various biomarkers of oxidative stress can be measured in tissues (e.g., liver, brain, kidney) and blood.

-

Lipid Peroxidation: Measured by the levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).

-

Protein Oxidation: Assessed by measuring protein carbonyl content.

-

DNA Damage: Quantified by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG).

-

Antioxidant Enzyme Activity: Measuring the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10][11]

-

Glutathione (GSH) Levels: Measuring the levels of reduced glutathione, a key non-enzymatic antioxidant.

Experimental Workflow for In Vivo Antioxidant Assessment:

Caption: Workflow for in vivo antioxidant activity evaluation.

Safety and Toxicological Considerations

A critical aspect of developing any new therapeutic agent is a thorough evaluation of its safety and toxicity profile. While specific toxicological data for 2,3-dihydroxyphenazine is limited, general safety precautions for handling phenazine derivatives should be followed. Safety data sheets (SDS) for related compounds often indicate potential hazards such as being harmful if swallowed and potential for skin and eye irritation.[12] Preliminary cytotoxicity assays using relevant cell lines are an essential first step. Subsequent in vivo toxicity studies should be conducted to determine the acute and chronic toxicity, as well as any potential for genotoxicity or carcinogenicity.

Potential Therapeutic Applications

Given its potential to mitigate oxidative stress, 2,3-dihydroxyphenazine could be investigated for its therapeutic utility in a range of diseases, including:

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's diseases, where oxidative damage is a key component of the pathology.

-

Cardiovascular Diseases: To protect against ischemia-reperfusion injury and atherosclerosis.

-

Inflammatory Conditions: As oxidative stress and inflammation are closely linked.[13]

-

Cancer: As an adjunct therapy to reduce the side effects of chemotherapy and radiotherapy, which often induce oxidative stress.

Conclusion

2,3-Dihydroxyphenazine presents a promising scaffold for the development of novel antioxidant therapies. Its chemical structure is well-suited for radical scavenging and metal chelation, the two primary mechanisms of antioxidant action. This guide has provided a comprehensive technical framework for the systematic evaluation of its antioxidant potential, from fundamental in vitro assays to more complex in vivo models. Rigorous adherence to these methodologies, coupled with a thorough assessment of its safety profile, will be crucial in translating the antioxidant promise of 2,3-dihydroxyphenazine into tangible therapeutic applications.

References

-

NP-MRD. Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575). (URL: [Link])

-

ResearchGate. (PDF) Antioxidant Activity of Perphenazine. (URL: [Link])

-

ResearchGate. Evaluation of the antioxidant activity of phenazine-1-carboxylic acid... (URL: [Link])

-

PubChem. 2,3-Dihydroxy-1,4-phenazinedione. (URL: [Link])

-

OSTI.GOV. Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. (URL: [Link])

-

RSC Publishing. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. (URL: [Link])

-

PubMed Central. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (URL: [Link])

-

PubMed Central. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (URL: [Link])

-

MDPI. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: [Link])

-

Organic Syntheses. 10 - Organic Syntheses Procedure. (URL: [Link])

-

ResearchGate. Antioxidant activity of 2-(3-oxo-2-phenoxypyrido[3,2-b]pyrazin-4(3H)... (URL: [Link])

-

ResearchGate. Synthesis and antioxidant activity of benzo[a]pyrano[2,3-c] phenazine derivative compound via one-pot multicomponent reaction. (URL: [Link])

-

PubChem. 2,3-Phenazinediol. (URL: [Link])

-

MDPI. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (URL: [Link])

-

MDPI. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (URL: [Link])

-

MDPI. Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. (URL: [Link])

-

MDPI. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (URL: [Link])

-

MDPI. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases. (URL: [Link])

-

PubMed Central. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (URL: [Link])

-

MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (URL: [Link])

-

PubMed Central. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. (URL: [Link])

-

PubMed Central. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (URL: [Link])

-

MDPI. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (URL: [Link])

-

PubMed Central. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (URL: [Link])

-

MDPI. Special Issue : Antioxidants in Drugs and Health Products. (URL: [Link])

-

Semantic Scholar. [PDF] Antioxidants: New-generation therapeutic base for treatment of polygenic disorders. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dihydro-Phenazine | 19220-18-9 [amp.chemicalbook.com]

- 3. NP-MRD: Showing NP-Card for 2,3-dihydroxyphenazine-1-carboxylic acid (NP0141575) [np-mrd.org]

- 4. 2,3-Dihydro-Phenazine synthesis - chemicalbook [chemicalbook.com]

- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3-Phenazinediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-Phenazinediol, a significant heterocyclic compound. It delves into the foundational chemistry of phenazines, explores early synthetic methodologies, and presents detailed protocols, offering insights into the evolution of synthetic strategies for this important class of molecules.

Executive Summary

This compound, also known as 2,3-dihydroxyphenazine, is an aromatic heterocyclic compound belonging to the phenazine family.[1][2] The phenazine scaffold itself has a rich history, with natural phenazine compounds being discovered as bacterial pigments in the mid-19th century. The synthesis of the core phenazine structure and its derivatives has been a subject of chemical exploration for over a century, driven by their diverse applications, including as dyestuffs and, more recently, for their biological activities. This guide traces the path from the early, often harsh, synthetic methods for phenazines to the more direct and refined approaches for producing this compound.

Historical Context: The Dawn of Phenazine Chemistry

The story of phenazines begins not with their synthesis, but with their discovery in nature. In 1859, Fordos identified a blue pigment from Pseudomonas aeruginosa, which was later named pyocyanin, a phenazine derivative.[3] This discovery sparked interest in this new class of nitrogen-containing heterocyclic compounds.

Early synthetic efforts in the late 19th and early 20th centuries focused on the parent phenazine ring and its simple derivatives. A landmark method, the Wohl-Aue reaction, was established in 1901 for the synthesis of phenazine by reacting nitrobenzene and aniline.[4][5] These early methods were often characterized by high temperatures, sealed reaction vessels, and the formation of numerous byproducts, making purification a significant challenge.[3]

Foundational Synthesis of Dihydroxyphenazines: The Catechol Route

One of the earliest and most direct methods for synthesizing a dihydroxyphenazine involves the reaction of catechol (1,2-dihydroxybenzene) with o-phenylenediamine.[3][4][5] This reaction, typically conducted at high temperatures, leads to the formation of 5,10-dihydrophenazine, which is an intermediate that can be oxidized to the corresponding phenazine. This foundational method provides a direct entry into the dihydroxyphenazine system.

The reaction proceeds through a condensation mechanism, forming the central pyrazine ring of the phenazine structure. While historically significant, this method can be limited by the harsh reaction conditions and the potential for side reactions and impure product mixtures.[3]

Visualizing the Foundational Synthesis

Caption: Foundational synthesis of this compound from catechol and o-phenylenediamine.

Experimental Protocol: A Modern Adaptation of a Historical Method

The following protocol is a contemporary adaptation of the classical synthesis of this compound, utilizing modern laboratory equipment for improved control and safety.

Synthesis of this compound from Catechol and o-Phenylenediamine[6]

Objective: To synthesize this compound through the condensation of catechol and o-phenylenediamine.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

o-Phenylenediamine

-

Microwave vial

-

2 M Aqueous Sodium Hydroxide

-

Water (for washing)

-

HPLC and absorption spectroscopy for analysis

Procedure:

-

In a microwave vial, combine 1,2-dihydroxybenzene (0.3 g, 2.8 mmol) and 1,2-phenylenediamine (0.3 g, 2.8 mmol).

-

Heat the mixture to 210°C for 15 minutes in the microwave reactor.

-

Allow the resulting melt to cool to room temperature, at which point it should solidify.

-

Wash the solid product several times with water to remove any water-soluble impurities.

-

The insoluble product is a mixture containing phenazine and 2,3-dihydroxyphenazine.

-

To isolate the phenazine byproduct, the product mixture can be washed with 2 M aqueous sodium hydroxide, which will dissolve the acidic this compound. The phenazine will remain as an insoluble solid. The this compound can then be re-precipitated from the basic solution by acidification.

-

Characterize the this compound using HPLC and absorption spectroscopy.

Expected Outcome: The reaction yields a mixture of phenazine and 2,3-dihydroxyphenazine. The relative yields can be influenced by the reaction conditions.

Evolution of Synthesis: Multi-step Routes for Functionalized Derivatives

Modern synthetic chemistry has evolved to allow for the creation of highly functionalized this compound derivatives with tailored properties for specific applications, such as photosensitizers for photodynamic therapy.[6] These methods are often multi-step and involve protection-deprotection strategies and cross-coupling reactions.

A representative modern approach involves the cyclodehydration of a substituted p-quinone with a substituted diaminobenzene, followed by further modifications.[6]

Modern Synthetic Workflow Example

Caption: A generalized modern multi-step synthesis of functionalized this compound derivatives.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Historical Condensation | Catechol, o-Phenylenediamine | High temperature (e.g., 210°C) | One-step, uses readily available starting materials | Harsh conditions, low yield, difficult purification, formation of byproducts |

| Modern Multi-step | Substituted Quinones, Substituted Diaminobenzenes | Multiple steps, often milder conditions | High purity, allows for functionalization, better control | Longer synthesis, may require expensive reagents and catalysts |

Conclusion and Future Outlook

The journey from the initial discovery of phenazine natural products to the targeted synthesis of this compound and its derivatives showcases the significant advancements in synthetic organic chemistry. While the historical one-pot condensation of catechol and o-phenylenediamine provided the initial access to this class of compounds, modern multi-step syntheses have enabled the creation of complex molecules with tailored functionalities for advanced applications in medicine and materials science. Future research will likely focus on developing even more efficient, sustainable, and versatile synthetic routes to novel this compound analogues with enhanced biological and photophysical properties.

References

-

Phenazine. Wikipedia. [Link]

-

Phenazine. chemeurope.com. [Link]

-

Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation. RSC Publishing. [Link]

-

This compound | C12H8N2O2 | CID 135616208. PubChem. [Link]

Sources

- 1. 2,3-Dihydro-Phenazine | 19220-18-9 [chemicalbook.com]

- 2. This compound | C12H8N2O2 | CID 135616208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Phenazine - Wikipedia [en.wikipedia.org]

- 5. Phenazine [chemeurope.com]

- 6. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]

Spectroscopic Analysis of 2,3-Phenazinediol: A Technical Guide for Researchers

An In-depth Examination of NMR, IR, and UV-Vis Data for Drug Development Professionals

Introduction: The Significance of 2,3-Phenazinediol

This compound, a heterocyclic aromatic compound, belongs to the phenazine family, a class of nitrogen-containing compounds with diverse and significant biological activities. Phenazine derivatives are known for their roles as virulence factors in microorganisms, as well as their potential as anticancer, antimicrobial, and bioremediation agents. The precise characterization of their molecular structure and electronic properties is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this endeavor, providing detailed insights into the molecular framework, functional groups, and electronic transitions of these molecules.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the spectroscopic analysis of this compound. It offers a detailed examination of the theoretical underpinnings of each technique, practical experimental protocols, and an in-depth analysis of the expected spectral data. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for the characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the phenazine core and identifying the positions of the hydroxyl groups.

Theoretical Framework

The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of a nucleus. Electron-withdrawing groups, such as the nitrogen atoms in the phenazine ring, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, like the hydroxyl (-OH) groups, shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield). The symmetry of the molecule also plays a critical role in the number of unique signals observed in the NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

I. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for polar aromatic compounds like this compound.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Workflow for NMR Sample Preparation and Analysis

Caption: A streamlined workflow for the preparation and NMR analysis of this compound.

Data Analysis and Interpretation

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the hydroxyl protons.

-

Aromatic Protons: The protons on the unsubstituted benzene ring (H-6, H-7, H-8, H-9) will likely appear as a complex multiplet in the downfield region, typically between 7.5 and 8.5 ppm. The protons on the di-substituted ring (H-1 and H-4) will appear as singlets, likely in a slightly more upfield region compared to the other aromatic protons due to the electron-donating effect of the adjacent hydroxyl groups.

-

Hydroxyl Protons: The hydroxyl protons (-OH) are expected to appear as a broad singlet in the downfield region, typically above 9.0 ppm in DMSO-d₆. The chemical shift of these protons can be concentration and temperature-dependent.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbons Bearing Hydroxyl Groups (C-2, C-3): These carbons will be significantly shielded by the oxygen atoms and are expected to resonate at a higher field (lower ppm) compared to the other aromatic carbons, likely in the range of 140-150 ppm.

-

Carbons in the Unsubstituted Ring (C-6, C-7, C-8, C-9): These carbons will have chemical shifts typical for aromatic carbons in a phenazine system, generally appearing between 120 and 135 ppm.

-

Bridgehead Carbons (C-4a, C-5a, C-10a, C-11a): The carbons at the ring junctions will have distinct chemical shifts influenced by the nitrogen atoms and the overall electronic structure of the phenazine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-4 | 7.0 - 7.3 | Singlet |

| H-6, H-7, H-8, H-9 | 7.5 - 8.5 | Multiplet |

| -OH | > 9.0 | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| C-2, C-3 | 140 - 150 | |

| C-1, C-4 | 105 - 115 | |

| C-6, C-7, C-8, C-9 | 120 - 135 | |

| C-4a, C-5a | 135 - 145 | |

| C-10a, C-11a | 130 - 140 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Specific bonds and functional groups absorb IR radiation at characteristic frequencies. For this compound, the key vibrational modes to identify are the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings, C=C and C=N stretching within the aromatic system, and C-O stretching.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Logical Flow of IR Spectral Interpretation

Caption: Decision tree for the interpretation of the key IR absorption bands of this compound.

Data Analysis and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, which are likely involved in intermolecular hydrogen bonding.

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic rings.

-

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the phenazine ring system will give rise to a series of sharp, medium to strong absorption bands in the 1650-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band in the region of 1275-1200 cm⁻¹ is expected for the C-O stretching of the phenolic hydroxyl groups.

-

Out-of-Plane C-H Bending: In the region below 900 cm⁻¹, characteristic bands for the out-of-plane C-H bending of the aromatic protons will be present, which can provide information about the substitution pattern of the rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C and C=N Aromatic Stretch | 1650 - 1450 | Medium-Strong |

| C-O Stretch (Phenolic) | 1275 - 1200 | Strong |

| Aromatic C-H Bending | 900 - 675 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. For conjugated systems like this compound, this technique is particularly informative.

Theoretical Framework

The absorption of UV-Vis light by this compound promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. The extent of conjugation, the presence of heteroatoms, and the nature of substituents all influence the energy of these transitions and thus the λmax.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Ethanol or methanol are common choices.

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 0.8 arbitrary units.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Record the spectrum over a range of approximately 200 to 800 nm.

-

Relationship between Molecular Structure and UV-Vis Absorption

Caption: Factors influencing the UV-Vis absorption spectrum of this compound.

Data Analysis and Interpretation

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the phenazine chromophore.

-

π → π* Transitions: Strong absorption bands are expected in the UV region, typically between 250 and 400 nm. These correspond to π → π* transitions within the extensive conjugated system of the phenazine rings. The presence of the hydroxyl groups, which are auxochromes, is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted phenazine.

-

n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths, potentially extending into the visible region. These are attributed to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The exact positions and intensities of the absorption maxima can be influenced by the solvent polarity. In more polar solvents, a slight shift in the λmax may be observed.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 280 | High |

| π → π | 350 - 400 | High |

| n → π* | > 400 | Low to Medium |

Conclusion: A Multi-faceted Approach to Characterization

References

- Royal Society of Chemistry, Supplementary Information. (Accessible through specific publication supplementary materials, providing NMR data for dihydroxyphenazine isomers). A specific URL cannot be provided as this information is typically linked to a specific research article.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

PubChem. National Center for Biotechnology Information. (Entry for this compound). [Link]

solubility of 2,3-Phenazinediol in various organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Phenazinediol

Foreword

In the landscape of drug discovery and materials science, this compound (also known as 2,3-dihydroxyphenazine) emerges as a pivotal heterocyclic building block. Its rigid, aromatic phenazine core, functionalized with two hydroxyl groups, imparts unique photochemical and redox properties, making it a precursor for developing novel anticancer and antibacterial agents.[1][2] However, the successful application of any compound in a laboratory setting—be it for chemical synthesis, biological screening, or formulation development—begins with a fundamental understanding of its solubility.

This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond a simple data sheet, we delve into the core chemical principles that govern its behavior in various organic solvents. We address the current gaps in publicly available quantitative data and provide researchers with a robust experimental framework to determine solubility in their own laboratories. This document is designed for the practicing scientist, offering not just data, but the causality and practical insights needed to make informed decisions in your research and development endeavors.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is dictated by its molecular structure. This compound (C₁₂H₈N₂O₂) possesses a dualistic chemical nature that makes its solubility profile complex.[1]

-

The Aromatic Core: The large, planar dibenzopyrazine structure is inherently nonpolar and hydrophobic. This region of the molecule favors interactions with nonpolar organic solvents through van der Waals forces.

-

The Hydroxyl Groups: The two hydroxyl (-OH) groups at the C2 and C3 positions introduce polarity. As both hydrogen bond donors and acceptors, they are capable of forming strong intermolecular interactions with polar solvents, particularly those that are protic (e.g., alcohols).[3]

The solubility of this compound in any given solvent is therefore a result of the balance between the hydrophobic character of its aromatic system and the hydrophilic character of its diol functionality. The computed XLogP3-AA value, a measure of lipophilicity, is 1.9, indicating a moderate preference for lipid-like environments over aqueous ones.[3]

Caption: Figure 1: Key Structural Features of this compound.

Solubility Profile: A Synthesis of Available Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or standard chemical databases.[3] However, based on fundamental chemical principles ("like dissolves like") and data from structurally related phenazine compounds, we can establish a reliable qualitative and estimated solubility profile.[4][5]

Table 1: Estimated Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale & Supporting Evidence |

| Water (H₂O) | Polar Protic | Poorly Soluble / Insoluble | The large hydrophobic core dominates. Studies on derivatives require the addition of carboxylic acid salts to induce water solubility, implying the parent diol is not water-soluble.[1][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and strong H-bond accepting character effectively solvate the -OH groups. Commonly used for phenazine-type compounds to create concentrated stock solutions.[7] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity makes it an effective solvent for polar organic molecules. Phenazine derivatives show good solubility in DMF.[7] |